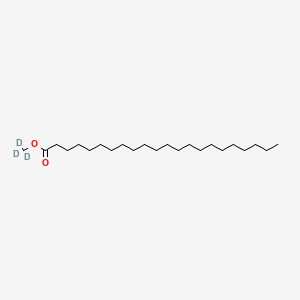
Docosanoic Acid Methyl-d3 Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a long-chain fatty acid ester with the molecular formula C23H43D3O2 and a molecular weight of 357.63 . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Docosanoic Acid Methyl-d3 Ester can be synthesized through the esterification of docosanoic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale esterification of docosanoic acid with deuterated methanol. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Docosanoic Acid Methyl-d3 Ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Docosanoic acid and other oxidized derivatives.
Reduction: Docosanol (the corresponding alcohol).
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Docosanoic Acid Methyl-d3 Ester has a wide range of applications in scientific research:
Biology: Employed in studies of lipid metabolism and as a tracer in metabolic experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mécanisme D'action
The mechanism of action of Docosanoic Acid Methyl-d3 Ester involves its incorporation into lipid membranes and metabolic pathways. As a deuterated compound, it is often used as a tracer to study the dynamics of lipid metabolism. The deuterium atoms in the ester provide a distinct signal in spectroscopic analyses, allowing researchers to track its distribution and transformation in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosanoic Acid Methyl Ester: The non-deuterated form of the compound, commonly used in similar applications.
Hexadecanoic Acid Methyl Ester: Another long-chain fatty acid ester with similar properties but a shorter carbon chain.
Octadecanoic Acid Methyl Ester: Similar in structure but with an 18-carbon chain.
Uniqueness
Docosanoic Acid Methyl-d3 Ester is unique due to the presence of deuterium atoms, which make it particularly useful in tracer studies and spectroscopic analyses. The deuterium atoms provide a distinct signal that can be easily detected, making it an invaluable tool in research applications .
Propriétés
Formule moléculaire |
C23H46O2 |
|---|---|
Poids moléculaire |
357.6 g/mol |
Nom IUPAC |
trideuteriomethyl docosanoate |
InChI |
InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3/i2D3 |
Clé InChI |
QSQLTHHMFHEFIY-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)


